
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid, also known as 3-FDMPA, is a boronic acid that has been used in various scientific research applications. It is a versatile compound that has been used in organic and inorganic synthesis, as well as in the development of new pharmaceuticals. 3-FDMPA has been used in the synthesis of various organic compounds, such as arylboronic acids, arylboronates, and arylboronic esters. It has also been used in the development of new drugs and in the study of biochemical and physiological processes.
Mécanisme D'action
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid is an organoboron compound that is capable of forming boron-carbon bonds. It is an electrophilic reagent that is used in the synthesis of arylboronic acids, arylboronates, and arylboronic esters. It is also used in the synthesis of small molecules, such as peptides, nucleic acids, and carbohydrates. The mechanism of action of (3-Fluoro-4,5-dimethoxyphenyl)boronic acid is based on the formation of boron-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Fluoro-4,5-dimethoxyphenyl)boronic acid have not been extensively studied. However, it has been shown to be an effective reagent for the synthesis of small molecules, such as peptides, nucleic acids, and carbohydrates. It has also been used in the development of new materials for use in biotechnology.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Fluoro-4,5-dimethoxyphenyl)boronic acid in laboratory experiments include its versatility, its high reactivity, and its low cost. It is also easy to handle and store. The main limitation of using (3-Fluoro-4,5-dimethoxyphenyl)boronic acid is that it is not very soluble in water, which limits its use in aqueous solutions.
Orientations Futures
The future directions of (3-Fluoro-4,5-dimethoxyphenyl)boronic acid research include further study of its biochemical and physiological effects, as well as its use in the development of new pharmaceuticals and materials. Further research could also be conducted on its use in the synthesis of small molecules, such as peptides, nucleic acids, and carbohydrates. Additionally, further research into its mechanism of action and its potential applications in biotechnology could be explored. Finally, further research could be conducted on its use in the development of new catalysts and reagents for use in organic and inorganic synthesis.
Méthodes De Synthèse
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid is synthesized from the reaction of 4,5-dimethoxybenzaldehyde and 3-fluoroboronic acid in the presence of a base. The reaction is carried out in an inert atmosphere at room temperature. The resulting product is a white solid that is soluble in organic solvents. The reaction can be used to produce other arylboronic acids and arylboronates with different substituents.
Applications De Recherche Scientifique
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid has been used in a variety of scientific research applications. It has been used in the development of new pharmaceuticals, as well as in the synthesis of arylboronic acids, arylboronates, and arylboronic esters. It has also been used in the study of biochemical and physiological processes. It has been used in the synthesis of small molecules, such as peptides, nucleic acids, and carbohydrates. It has also been used in the development of new materials for use in biotechnology.
Propriétés
IUPAC Name |
(3-fluoro-4,5-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHVSBABGKKMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


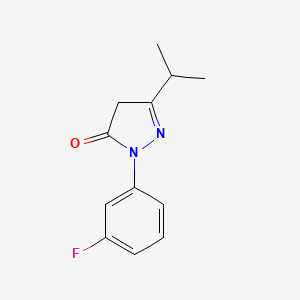

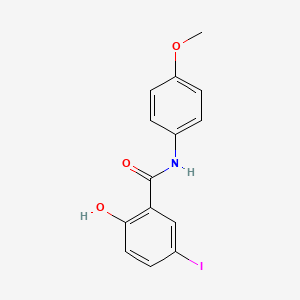
![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)
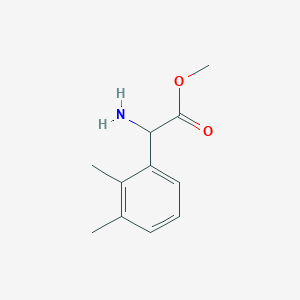
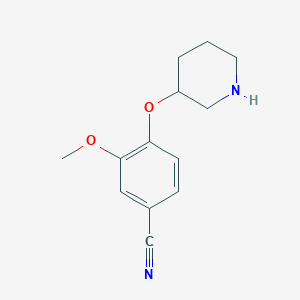

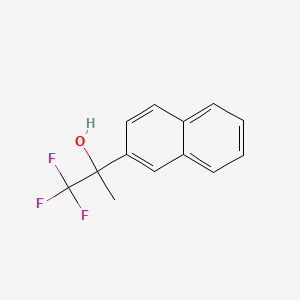
![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)



